molecular formula C25H28N4O5S B11239890 N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B11239890
M. Wt: 496.6 g/mol
InChI Key: WCTSRVJSLXUATI-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a methoxyphenyl group, an ethoxy linker, and a benzamide moiety with a piperidine sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the ethoxy linker and the attachment of the benzamide moiety. The final step includes the sulfonylation of the piperidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzamide moiety could produce an amine derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: In medicine, N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • N-(2-{[6-(4-Chlorophenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
  • N-(2-{[6-(4-Methylphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
  • N-(2-{[6-(4-Fluorophenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide

Comparison: Compared to its analogs, N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the methoxy group. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets. For instance, the methoxy group may enhance the compound’s ability to cross cell membranes or increase its binding affinity to specific receptors.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H28N4O5S/c1-33-21-9-5-19(6-10-21)23-13-14-24(28-27-23)34-18-15-26-25(30)20-7-11-22(12-8-20)35(31,32)29-16-3-2-4-17-29/h5-14H,2-4,15-18H2,1H3,(H,26,30)

InChI Key

WCTSRVJSLXUATI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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